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Compound of Interest

Compound Name: Renzapride hydrochloride

Cat. No.: B15573620 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the history and development of

Renzapride hydrochloride, a potent 5-HT4 receptor agonist and 5-HT3 receptor antagonist.

The document is intended for researchers, scientists, and drug development professionals,

offering a detailed timeline of its journey from initial discovery to its current clinical focus, a

summary of key clinical trial data, detailed experimental methodologies, and an exploration of

its mechanism of action through signaling pathway diagrams.

A Winding Developmental Path: From IBS-C to
Cystic Fibrosis
Renzapride's history is marked by a series of strategic shifts in its therapeutic focus, reflecting

the evolving understanding of its pharmacological profile and the changing landscape of

gastrointestinal drug development.

Initial Discovery and Early Development: Originally synthesized by Smith Kline Beecham in the

late 1980s, Renzapride was initially investigated for its prokinetic properties.[1]

Focus on Irritable Bowel Syndrome with Constipation (IBS-C) under Alizyme: The rights to

Renzapride were later acquired by Alizyme plc, a UK-based pharmaceutical company. Alizyme

advanced the compound through extensive preclinical and clinical trials, including Phase I, II,

and III studies, for the treatment of IBS-C.[1] A pivotal Phase III multicenter, randomized,
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double-blind, placebo-controlled, parallel-group study (NCT00268879) was initiated in women

with IBS-C.[2][3] However, in April 2008, Alizyme announced the discontinuation of the clinical

development of Renzapride for IBS-C, citing that the Phase III study showed "limited clinical

improvement" compared to placebo and that the efficacy was "not sufficient to justify further

development."[4] A long-term safety study (NCT00607971) was also terminated due to the lack

of efficacy in the parent study.[5]

A New Direction: Diabetic Gastroparesis with EndoLogic: Following the liquidation of Alizyme,

EndoLogic LLC acquired the worldwide patent rights for Renzapride. Recognizing a significant

unmet medical need, the company shifted the development focus to diabetic gastroparesis.[1]

On July 25, 2017, EndoLogic held a positive pre-Investigational New Drug (IND) meeting with

the U.S. Food and Drug Administration (FDA).[6] The FDA indicated that no additional

toxicology studies would be required to initiate a Phase II trial and that a planned 12-week

Phase II study could potentially serve as one of two pivotal trials for a New Drug Application

(NDA).[6]

Current Frontier: Cystic Fibrosis-Related Gastrointestinal Symptoms with Ambrose Healthcare:

Most recently, in October 2024, Ambrose Healthcare acquired the global rights to Renzapride.

[7] The company is now pursuing the development of Renzapride for the treatment of

gastrointestinal (GI) symptoms in patients with cystic fibrosis (CF).[7][8] A Phase II multi-center,

double-blind, cross-over study involving 24 patients across 5 study sites is the next planned

step in its development.[7][8]

Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of Renzapride in

IBS-C and diabetic gastroparesis.

Table 1: Efficacy of Renzapride in Constipation-
Predominant Irritable Bowel Syndrome (IBS-C)
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Trial Phase
Number of
Patients

Treatment
Arms

Primary
Endpoint

Key
Findings

Reference(s
)

Phase IIb Not Specified

Renzapride

(1, 2, or 4

mg/day) vs.

Placebo for

12 weeks

Patient-

assessed

relief of

abdominal

pain/discomfo

rt

Dose-

dependent

increase in

responder

rates for

abdominal

pain relief

(not

statistically

significant).

Statistically

significant

improvement

s in bowel

movement

frequency

and stool

consistency

in the 4

mg/day

group.

[9]

Phase III

(NCT002688

79)

1798 women

Renzapride

(4 mg QD or

2 mg BID) vs.

Placebo for

12 weeks

Global relief

of IBS

symptoms

Statistically

significant but

limited clinical

improvement

over placebo.

[4]

Pilot Study 17 Placebo,

Renzapride 2

mg OD, and

Renzapride 2

mg BID

sequentially

for 28 days

Overall

gastrointestin

al and

segmental

colonic transit

Renzapride 2

mg BID

significantly

reduced

mean overall

GI transit

time and

accelerated

[10]
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segmental

colonic

transit. Also

reduced

abdominal

pain and

improved

stool

consistency.

Meta-

Analysis
2528

Renzapride

(1, 2, and 4

mg daily) vs.

Placebo

Clinical

efficacy

No significant

difference

between

Renzapride

and placebo,

except for a

clinically

important,

though not

statistically

significant,

effect at 4

mg.

[11]

Table 2: Pharmacodynamic Effects of Renzapride in
Diabetic Gastroparesis
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Trial Phase
Number of
Patients

Treatment
Arms

Primary
Endpoint

Key
Findings

Reference(s
)

Pilot Study

9 diabetic

patients with

autonomic

neuropathy

Placebo,

Renzapride

(0.5, 1.0, or

2.0 mg)

Gastric

emptying of a

solid and

liquid meal

Renzapride

significantly

reduced the

mean lag

phase of solid

emptying by

20-26

minutes at all

doses (P <

0.01).

Decreased

liquid

emptying t1/2

with

increasing

doses.

[12]

Table 3: Pharmacokinetic Parameters of Renzapride
Parameter Value Condition Reference(s)

Tmax (Time to

maximum plasma

concentration)

1.4 hours
4 mg once daily in

patients with IBS-C
[13]

Cmax (Maximum

plasma concentration)

15.3 ng/mL (47.2

nmol/L)

4 mg once daily in

patients with IBS-C
[13]

t1/2 (Plasma half-life) 10 hours Not specified [14]

Table 4: Safety and Tolerability of Renzapride
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Adverse Event Incidence Trial Population Reference(s)

Diarrhea

Statistically significant

increase compared to

placebo (RR = 1.61)

IBS-C (Meta-analysis

of 4 trials)
[11]

Ischemic Colitis
3 cases reported in a

long-term study
IBS-C (n=971) [15]

Cardiac Arrhythmias

Unlikely at therapeutic

doses. No clinically or

statistically significant

prolongation of QTci

interval.

Healthy human

subjects and in vitro

studies

[16]

Experimental Protocols
Phase III Study of Renzapride in Women with IBS-C
(NCT00268879)

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.[3]

Participants: Women aged 18 to 65 years with a diagnosis of constipation-predominant IBS

according to the Rome II criteria.[2][3]

Interventions: Participants were randomized to receive one of two dosing regimens of

Renzapride (4 mg once daily or 2 mg twice daily) or placebo for 12 weeks.[3]

Primary Outcome Measure: The primary endpoint was the patient's weekly self-assessment

of overall symptomatic relief of their IBS-C symptoms.[17]

Secondary Outcome Measures: Secondary endpoints included adequate relief of abdominal

pain/discomfort and bowel problems.[17]

Follow-up: A 4-week safety follow-up period was included. In the USA, patients who

completed the 12-week treatment were invited to enroll in a 12-month open-label extension

study (ATL1251/052/CL) to evaluate long-term safety.[3][5]
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Pilot Study of Renzapride on Gastrointestinal Motility in
IBS-C

Study Design: A dose-escalating pilot study where patients received placebo, Renzapride 2

mg once daily, and Renzapride 2 mg twice daily sequentially for 28 days each.[10]

Participants: 17 patients with constipation-predominant IBS.[10]

Outcome Measures:

Gastrointestinal and Colonic Transit: Measured using radio-opaque markers.[10]

Symptom Assessment: Patients' assessment of their IBS symptoms.[10]

Study of Renzapride in Diabetic Gastroparesis
Study Design: A double-blind, randomized, placebo-controlled crossover study.[12]

Participants: 9 diabetic patients with autonomic neuropathy and 8 healthy controls.[12]

Interventions: Participants received placebo, 0.5 mg, 1.0 mg, or 2.0 mg of Renzapride on

four separate occasions in random order.[12]

Outcome Measure:

Gastric Emptying: Measured using a dual-isotope scintigraphy technique. The liquid

component of a test meal was labeled with Indium-113m and the solid component with

Technetium-99m.[12]

Mechanism of Action and Signaling Pathways
Renzapride's pharmacological effects are mediated through its dual action as a full agonist at

the 5-HT4 receptor and an antagonist at the 5-HT3 receptor.[8]

5-HT4 Receptor Agonism and Prokinetic Effects
Activation of 5-HT4 receptors on enteric neurons is the primary mechanism for Renzapride's

prokinetic effects. This activation facilitates the release of acetylcholine, a key neurotransmitter
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that stimulates gastrointestinal smooth muscle contraction and enhances peristalsis.[1] The

intracellular signaling cascade following 5-HT4 receptor activation is depicted below.

Cell Membrane Intracellular Space

Renzapride 5-HT4 Receptor
Agonist Binding

Gs Protein
Activation

Adenylyl Cyclase
Stimulation

ATP cAMP
Conversion

Protein Kinase A
Activation

Ca²⁺ Influx
Phosphorylation of Ion Channels

Acetylcholine Release
Exocytosis

Increased Peristalsis

Neuronal Membrane Intracellular Space

Renzapride 5-HT3 Receptor
Antagonist Binding

Ion Channel
Blocks Opening

Na⁺/K⁺ InfluxPrevents

Reduced Nausea and Vomiting

Neuronal Depolarization
Leads to

Emetic Signal Transmission
Initiates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7609775/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Late 1980s

2005

Development by Smith Kline Beecham and acquisition by Alizyme

2008

Alizyme initiates Phase III trial for IBS-C (NCT00268879)

Post-2008

Alizyme terminates IBS-C development due to insufficient efficacy

2017

EndoLogic acquires rights and shifts focus to diabetic gastroparesis

2024

Positive pre-IND meeting with FDA for diabetic gastroparesis program

Future

Ambrose Healthcare acquires rights for development in cystic fibrosis GI symptoms
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[https://www.benchchem.com/product/b15573620#renzapride-hydrochloride-history-and-
development-timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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